1,1'-(Dodecylimino)dipropan-2-ol
Description
1,1'-(Dodecylimino)dipropan-2-ol is a tertiary amine alcohol with a dodecyl (C12) alkyl chain bridging two isopropanol groups. Its molecular formula is C18H39NO2 (average molecular weight: 301.51 g/mol), and it is registered under CAS No. 2269-21-8 and EINECS No. 218-870-7 . Structurally, it features a central dodecylimino group (-N-C12H25) bonded to two propan-2-ol moieties. This compound is commonly used as a surfactant, corrosion inhibitor, or intermediate in polymer synthesis due to its amphiphilic nature and chelating properties .
Key physical properties include:
Properties
CAS No. |
1541-66-8 |
|---|---|
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3 |
InChI Key |
BZJZJFAPSOEUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Canonical SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Other CAS No. |
1541-66-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1'-(Tetradecylimino)dipropan-2-ol (CAS 56975-11-2)
1,1'-(Decylimino)dipropan-2-ol
- Molecular Formula: C16H35NO2
- Molecular Weight : 273.46 g/mol (estimated)
- Key Differences :
Aromatic Substituted Analogs
1,1'-(p-Tolylimino)dipropan-2-ol (CAS 38668-48-3)
- Molecular Formula: C13H21NO2
- Molecular Weight : 223.31 g/mol
- Key Differences: Aromatic p-tolyl group replaces the alkyl chain, increasing polarity (PSA: 49.3 Ų vs. 9.2 Ų for dodecyl analog) . Applications: Catalyst in epoxy resins and adhesives . Toxicity: Causes severe eye irritation and skin sensitization (as noted in EPORIP TURBO formulations) .
1,1'-(m-Tolylimino)dipropan-2-ol (CAS 38668-49-4)
Short-Chain and Functionalized Analogs
1,1'-(Methylimino)dipropan-2-ol
Triisopropanolamine Lauryl Sulfate
Comparative Data Table
Research Findings
- Alkyl Chain Impact : Increasing alkyl chain length (C12 → C14) enhances thermal stability but reduces biodegradability .
- Aromatic vs. Aliphatic : Aromatic analogs exhibit higher polarity and reactivity but lower environmental persistence compared to aliphatic analogs .
- Toxicity : Aliphatic derivatives (e.g., dodecyl/tetradecyl) show moderate dermal irritation, while aromatic analogs (e.g., p-tolyl) have higher acute toxicity .
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